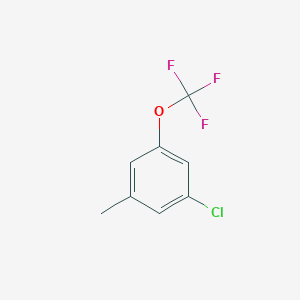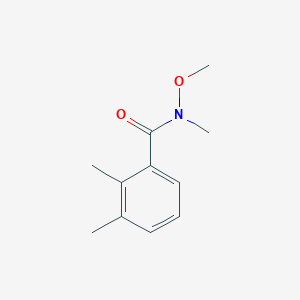![molecular formula C14H13F B13422726 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, characterized by the presence of a fluorinated butenyl group attached to the naphthalene ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable fluorinated butenyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated butenyl group into different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluorinated butenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the cellular level.
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene can be compared with other naphthalene derivatives, such as:
Naphthalene: The parent compound, which lacks the fluorinated butenyl group.
1-fluoronaphthalene: A simpler fluorinated derivative without the butenyl group.
2-fluoronaphthalene: Another fluorinated derivative with the fluorine atom at a different position on the naphthalene ring.
1-butenyl naphthalene: A derivative with a butenyl group but without fluorination.
The presence of the fluorinated butenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from these similar compounds.
Eigenschaften
Molekularformel |
C14H13F |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene |
InChI |
InChI=1S/C14H13F/c1-2-11(10-15)13-9-5-7-12-6-3-4-8-14(12)13/h2-9H,10H2,1H3/b11-2+ |
InChI-Schlüssel |
XZOKTKRNXXVEBF-BIIKFXOESA-N |
Isomerische SMILES |
C/C=C(\CF)/C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC=C(CF)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

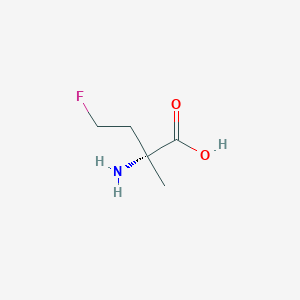
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
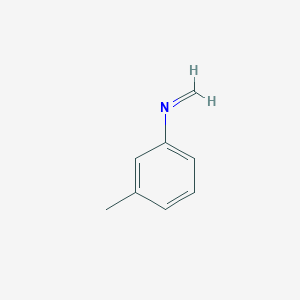
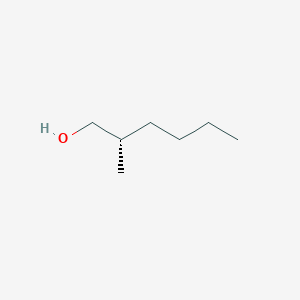
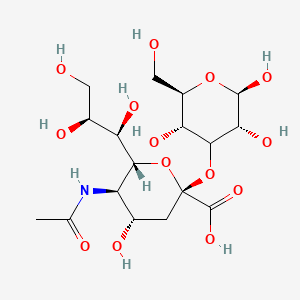


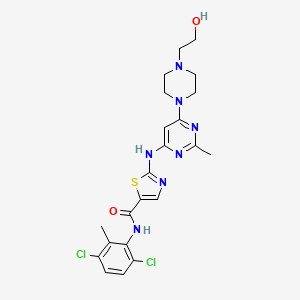
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
